Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester

Description

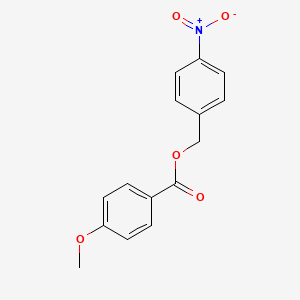

Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester (CAS: Not explicitly provided; molecular formula inferred as C₁₅H₁₃NO₅) is a substituted benzoate ester characterized by a methoxy group at the para position of the benzoic acid moiety and a 4-nitrophenylmethyl ester group.

Properties

IUPAC Name |

(4-nitrophenyl)methyl 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-14-8-4-12(5-9-14)15(17)21-10-11-2-6-13(7-3-11)16(18)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTGPNBSVLWJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358384 | |

| Record name | Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142599-44-8 | |

| Record name | Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester typically involves the esterification of 4-methoxybenzoic acid with (4-nitrophenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: 4-methoxybenzoic acid, (4-aminophenyl)methyl ester.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Recent studies have shown that derivatives of benzoic acid exhibit significant antifungal properties. Specifically, methyl 4-methoxy-3-nitrobenzoate has been investigated for its efficacy against various Candida species. Research indicates that structural modifications can enhance antifungal activity, with certain derivatives showing minimum inhibitory concentrations (MICs) as low as 31.25 μg/ml against C. albicans . The presence of methoxy and nitro groups in the aromatic ring appears to play a crucial role in modulating bioactivity.

Drug Development

The compound is also being explored for its potential in drug development through late-stage functionalization techniques. The ability to selectively methylate benzoic acid derivatives allows for the creation of complex drug-like molecules with improved pharmacological profiles . This method not only enhances the biological activity but also facilitates the synthesis of structurally diverse compounds essential for pharmaceutical applications.

Materials Science

Polymer Synthesis

Benzoic acid esters are utilized in the production of polymers and resins. The incorporation of methyl 4-methoxy-3-nitrobenzoate into polymer matrices can modify their thermal and mechanical properties. For instance, the introduction of this ester can improve the flexibility and durability of polymer films used in packaging materials .

Nanocomposites

In nanotechnology, this compound serves as a precursor for synthesizing nanocomposites with enhanced electrical and thermal conductivity. By functionalizing nanoparticles with benzoic acid derivatives, researchers have been able to create materials that exhibit superior performance in electronic devices .

Environmental Applications

Biodegradation Studies

Research has highlighted the role of benzoic acid derivatives in environmental chemistry, particularly in biodegradation processes. Compounds like methyl 4-methoxy-3-nitrobenzoate can serve as model substrates to study microbial degradation pathways. Understanding how these compounds break down can inform strategies for bioremediation of contaminated sites .

Pollution Monitoring

Additionally, this compound is being investigated for its potential use in environmental monitoring. Its unique chemical structure allows it to act as a tracer for studying pollutant dispersion in aquatic systems .

Data Summary Table

Case Studies

- Antifungal Efficacy Study : A comprehensive study evaluated various benzoic acid derivatives against multiple Candida strains, revealing that structural modifications significantly impact antifungal potency. Methyl 4-methoxy-3-nitrobenzoate showed promising results, suggesting potential clinical applications in antifungal therapies .

- Late-Stage Functionalization Methodology : Research conducted by the Yu group demonstrated the effectiveness of palladium-catalyzed C−H methylation using benzoic acid derivatives, including methyl 4-methoxy-3-nitrobenzoate. This method allows for the rapid synthesis of complex molecules with high regioselectivity, paving the way for new drug candidates .

Mechanism of Action

The mechanism of action of benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form an active amine, which may further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Nitrophenyl 4-[(2-Methoxyphenoxy)Methyl]Benzoate (C₂₁H₁₇NO₆)

- Key Differences: This compound () shares the 4-nitrophenyl ester group but includes an additional 2-methoxyphenoxy methyl substituent on the benzoic acid.

- Impact : The electron-withdrawing nitro group enhances electrophilicity, while the methoxy group increases solubility in polar solvents. The extended aromatic system may improve UV absorption properties compared to the target compound .

Benzoic Acid, 3-Methoxy-, 4-Nitrophenyl Ester (C₁₄H₁₁NO₅)

- Key Differences : The methoxy group is in the meta position () versus para in the target compound.

- This positional isomerism could also alter biological activity due to steric and electronic variations .

Benzoic Acid, 4-Methoxy-, Butyl Ester (C₁₂H₁₆O₃)

- Key Differences: Replaces the 4-nitrophenylmethyl group with a non-aromatic butyl ester ().

- Impact : The absence of the nitro group reduces electrophilicity, making this ester less reactive in nucleophilic acyl substitution reactions. It also improves lipophilicity, enhancing membrane permeability in biological systems .

Molecular Weight and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₅H₁₃NO₅ | ~287.27 g/mol | 4-methoxy, 4-nitrophenylmethyl |

| 4-Nitrophenyl 4-[(2-Methoxyphenoxy)Methyl]Benzoate | C₂₁H₁₇NO₆ | 379.37 g/mol | 4-nitro, 2-methoxyphenoxymethyl |

| Benzoic Acid, 4-Methoxy-, Methyl Ester | C₉H₁₀O₃ | 166.17 g/mol | 4-methoxy, methyl ester |

| Benzoic Acid, 4-Butyl-, 4-Methoxyphenyl Ester | C₁₈H₂₀O₃ | 284.35 g/mol | 4-butyl, 4-methoxyphenyl ester |

- Analysis: The target compound’s molecular weight (~287 g/mol) positions it between simpler methyl esters (e.g., 166 g/mol in ) and bulkier analogs like the 4-[(2-methoxyphenoxy)methyl] derivative (379 g/mol). The nitro group increases density and melting point compared to non-nitro analogs .

Esterification Methods

- Target Compound: Likely synthesized via DCC-mediated esterification of 4-methoxybenzoic acid with (4-nitrophenyl)methanol, similar to protocols in and .

- Analog Synthesis: describes esterification of 2-methoxyhydroquinone with a pentenyloxy-substituted acid, highlighting the versatility of DCC in forming complex esters .

Hydrolysis Susceptibility

- The 4-nitrophenylmethyl ester group is more electrophilic than alkyl esters (e.g., butyl or methyl), accelerating hydrolysis under basic conditions. This property is advantageous in prodrug design or controlled-release applications .

Anticancer Activity

- identifies methyl esters of substituted benzoic acids (e.g., 2-acetylamino-benzoic acid methyl ester) as potent inhibitors of tumor cell proliferation. The nitro group in the target compound may enhance bioactivity through redox cycling or DNA intercalation mechanisms .

Antimicrobial Potential

- notes that Bacillus-derived benzoic acid esters exhibit antimicrobial properties. The nitro group could augment these effects by disrupting microbial electron transport chains .

Biological Activity

Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester, also known by its CAS number 142599-44-8, is a compound of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: 4-Methoxy-phenyl 4-nitrobenzoate

- Molecular Formula: C15H13NO5

- Molecular Weight: 287.27 g/mol

The compound features a methoxy group and a nitro group, which are known to influence its reactivity and biological interactions.

The biological activity of benzoic acid derivatives often involves:

- Enzyme Inhibition: The presence of the nitro group may facilitate interactions with various enzymes, potentially inhibiting their activity.

- Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this ester may exhibit similar effects.

- Anticancer Potential: Some studies indicate that benzoic acid derivatives can induce apoptosis in cancer cells through various pathways.

Biological Activity Overview

Research has shown that benzoic acid derivatives possess a range of biological activities. Here are some key findings:

- Antimicrobial Activity:

-

Anticancer Activity:

- A review highlighted that certain benzoate esters exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) . The activity is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

- For instance, related compounds showed IC50 values ranging from 0.11 µM to 48.37 µM against different cancer cell lines .

-

Anti-inflammatory Effects:

- Some studies suggest that benzoate esters can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves:

- Esterification Reactions: Using carboxylic acids and alcohols under acidic conditions.

- Nitration Reactions: Introducing the nitro group onto the aromatic ring through electrophilic substitution.

Q & A

Q. What chromatographic methods are suitable for purity assessment?

- HPLC : Use a C18 column with mobile phase (acetonitrile/water, 70:30) and UV detection at 254 nm. Retention time ~8–10 minutes .

- GC-MS : For volatile derivatives, employ a DB-5 column (30 m × 0.25 mm) and temperature ramp (50°C to 280°C at 10°C/min) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitution reactions compared to methoxy derivatives?

- Mechanistic Insight : The nitro group (meta-directing, -I effect) deactivates the aromatic ring, reducing electrophilicity at the para position. In contrast, methoxy groups (+M effect) enhance electron density, favoring electrophilic attack. Kinetic studies using UV-Vis or stopped-flow spectrometry can quantify reaction rates .

- Experimental Design : Compare hydrolysis rates under acidic/basic conditions (e.g., 0.1M HCl vs. 0.1M NaOH) via HPLC monitoring .

Q. What computational approaches predict the compound’s LogP and solubility, and how do they align with experimental data?

- In Silico Tools : Use Schrödinger’s QikProp or ACD/Labs to compute LogP (predicted ~3.1) and solubility (~0.05 mg/mL in water). Validate experimentally via shake-flask method (octanol/water partition) .

- Data Contradictions : Discrepancies may arise from solvent impurities or temperature fluctuations. Triangulate results with HPLC-derived retention factors .

Q. How does the compound interact with biological macromolecules (e.g., enzymes), and what assays validate these interactions?

- Binding Studies : Perform fluorescence quenching assays with bovine serum albumin (BSA) to determine binding constants (Kb). Use molecular docking (AutoDock Vina) to identify binding pockets .

- Enzyme Inhibition : Test acetylcholinesterase inhibition via Ellman’s assay (IC₅₀ determination) .

Q. What are the stability profiles of this ester under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 4 weeks. Monitor degradation via UPLC-MS. Nitro group reduction or ester hydrolysis are primary degradation pathways .

- Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf-life at 25°C .

Data Interpretation & Contradictions

Q. How can conflicting spectral data (e.g., NMR shifts) from different sources be resolved?

- Resolution Strategy :

Cross-reference with high-purity standards (e.g., NIST data ).

Use deuterated solvents to eliminate solvent-shift artifacts.

Validate via 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. Why do computational LogP values differ from experimental results, and how should researchers address this?

- Root Cause : Computational models may overlook solvent-solute interactions or ionization effects.

- Mitigation : Use consensus models (average of 3+ algorithms) and validate with multiple experimental replicates .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.